
3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPMU and is widely used in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has several scientific research applications. It is widely used as a pharmacological tool to study the function of various ion channels, receptors, and enzymes. This compound is also used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea involves the inhibition of various enzymes and receptors. This compound is known to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the level of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. This compound is known to increase the level of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. It also has anti-tumor activity and is being studied for its potential use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea in lab experiments include its high potency and specificity for various targets. This compound is also readily available and relatively easy to synthesize. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound in more detail to identify new targets for drug development. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and other diseases is also an area of future research.
Synthesemethoden
The synthesis of 3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea involves the reaction of 4-chlorobenzaldehyde, methylamine, and pyridine-4-carboxaldehyde. The reaction is carried out in the presence of a catalyst and a solvent. The product is then purified using various techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-18(10-11-6-8-16-9-7-11)14(19)17-13-4-2-12(15)3-5-13/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXGWVAOIKEUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




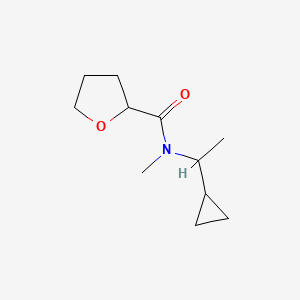
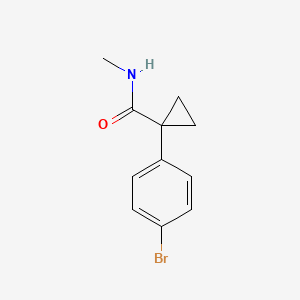
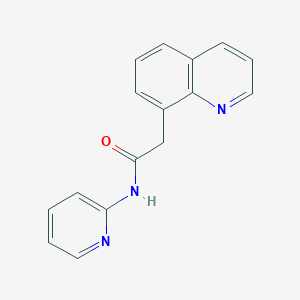
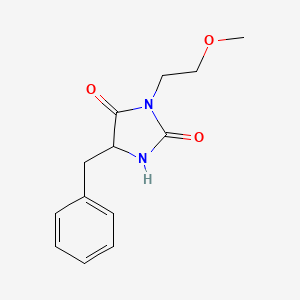
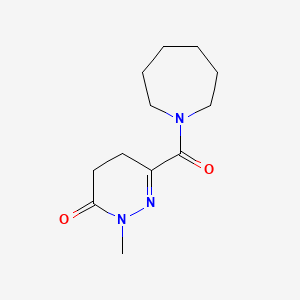
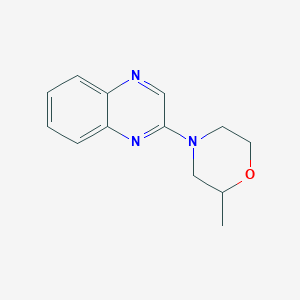
![3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516729.png)

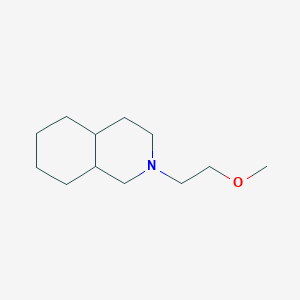
![N-[(4-methoxyphenyl)methyl]-1,1-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]thiolan-3-amine](/img/structure/B7516744.png)
![3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)